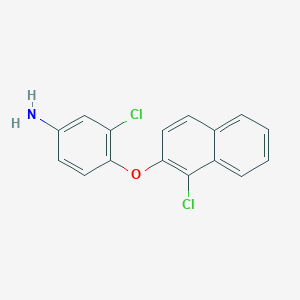
3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline: is an organic compound with the molecular formula C16H11Cl2NO It is characterized by the presence of a chloro-substituted naphthalene ring attached to an oxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline typically involves the reaction of 3-chloro-4-nitroaniline with 1-chloronaphthalene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group, which is then used to form the final product.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing chloro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydroxide in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution or addition reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-(4-chloronaphthalen-1-yl)oxyaniline
- 4-Chloro-1-naphthol
Comparison: 3-Chloro-4-(1-chloronaphthalen-2-yl)oxyaniline is unique due to the specific positioning of the chloro groups and the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and stability, compared to similar compounds. For instance, the position of the chloro groups can influence the compound’s electron density and its behavior in substitution reactions.
Propriétés
IUPAC Name |
3-chloro-4-(1-chloronaphthalen-2-yl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-9-11(19)6-8-14(13)20-15-7-5-10-3-1-2-4-12(10)16(15)18/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYADWQVJJAPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2503261.png)
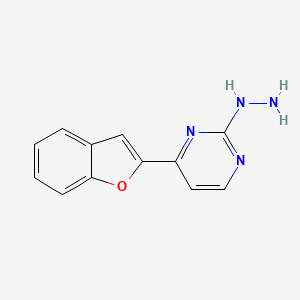
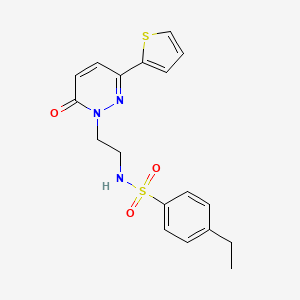
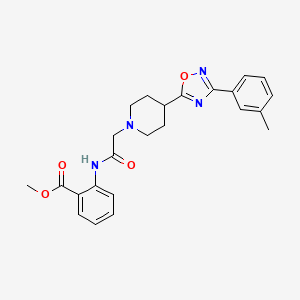
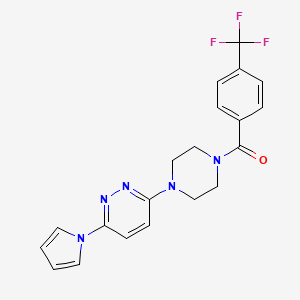
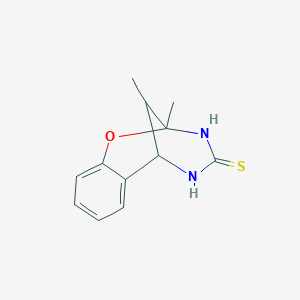

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

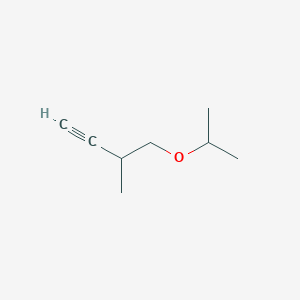
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
![2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE](/img/structure/B2503281.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![2-chloro-N-{[3-(2-chlorophenoxy)phenyl]methyl}acetamide](/img/structure/B2503283.png)
